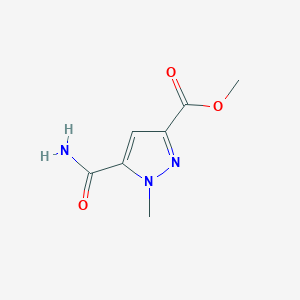![molecular formula C12H17BrClN B6166693 4-[(4-bromophenyl)methyl]piperidine hydrochloride CAS No. 2375194-66-2](/img/new.no-structure.jpg)
4-[(4-bromophenyl)methyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-bromophenyl)methyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further combined with hydrochloride to form a salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methyl]piperidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-bromophenyl)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include piperidones and other oxidized piperidine derivatives.
Reduction Reactions: Products include de-brominated compounds and modified piperidine rings.
Aplicaciones Científicas De Investigación
4-[(4-bromophenyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate the function of certain proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 4-[(4-bromophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromophenyl)piperidine: Similar structure but lacks the methyl group attached to the piperidine ring.
4-(4-chlorophenyl)piperidine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-methoxyphenyl)piperidine hydrochloride: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
4-[(4-bromophenyl)methyl]piperidine hydrochloride is unique due to the presence of both the bromophenyl and methyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the methyl group provides additional steric and electronic effects that can influence its interactions with biological targets.
Propiedades
Número CAS |
2375194-66-2 |
|---|---|
Fórmula molecular |
C12H17BrClN |
Peso molecular |
290.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



